Cas no 2580189-80-4 (tert-butyl 7-azaspiro3.5nonane-5-carboxylate)
tert-butyl 7-azaspiro3.5nonane-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-27725517
- 2580189-80-4
- tert-butyl 7-azaspiro[3.5]nonane-5-carboxylate
- tert-butyl 7-azaspiro3.5nonane-5-carboxylate
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- Inchi: 1S/C13H23NO2/c1-12(2,3)16-11(15)10-9-14-8-7-13(10)5-4-6-13/h10,14H,4-9H2,1-3H3
- InChI Key: PMORBNSOCYVIKN-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(C1CNCCC21CCC2)=O
Computed Properties
- Exact Mass: 225.172878976g/mol
- Monoisotopic Mass: 225.172878976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 38.3Ų
tert-butyl 7-azaspiro3.5nonane-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27725517-0.05g |
tert-butyl 7-azaspiro[3.5]nonane-5-carboxylate |
2580189-80-4 | 95.0% | 0.05g |
$1176.0 | 2025-03-20 | |
| Enamine | EN300-27725517-0.1g |
tert-butyl 7-azaspiro[3.5]nonane-5-carboxylate |
2580189-80-4 | 95.0% | 0.1g |
$1232.0 | 2025-03-20 | |
| Enamine | EN300-27725517-0.25g |
tert-butyl 7-azaspiro[3.5]nonane-5-carboxylate |
2580189-80-4 | 95.0% | 0.25g |
$1288.0 | 2025-03-20 | |
| Enamine | EN300-27725517-0.5g |
tert-butyl 7-azaspiro[3.5]nonane-5-carboxylate |
2580189-80-4 | 95.0% | 0.5g |
$1344.0 | 2025-03-20 | |
| Enamine | EN300-27725517-1.0g |
tert-butyl 7-azaspiro[3.5]nonane-5-carboxylate |
2580189-80-4 | 95.0% | 1.0g |
$1400.0 | 2025-03-20 | |
| Enamine | EN300-27725517-2.5g |
tert-butyl 7-azaspiro[3.5]nonane-5-carboxylate |
2580189-80-4 | 95.0% | 2.5g |
$2745.0 | 2025-03-20 | |
| Enamine | EN300-27725517-5.0g |
tert-butyl 7-azaspiro[3.5]nonane-5-carboxylate |
2580189-80-4 | 95.0% | 5.0g |
$4060.0 | 2025-03-20 | |
| Enamine | EN300-27725517-10.0g |
tert-butyl 7-azaspiro[3.5]nonane-5-carboxylate |
2580189-80-4 | 95.0% | 10.0g |
$6020.0 | 2025-03-20 | |
| Enamine | EN300-27725517-1g |
tert-butyl 7-azaspiro[3.5]nonane-5-carboxylate |
2580189-80-4 | 1g |
$1400.0 | 2023-09-10 | ||
| Enamine | EN300-27725517-5g |
tert-butyl 7-azaspiro[3.5]nonane-5-carboxylate |
2580189-80-4 | 5g |
$4060.0 | 2023-09-10 |
tert-butyl 7-azaspiro3.5nonane-5-carboxylate Related Literature
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on tert-butyl 7-azaspiro3.5nonane-5-carboxylate
Introduction to tert-butyl 7-azaspiro[3.5]nonane-5-carboxylate (CAS No. 2580189-80-4)
tert-butyl 7-azaspiro[3.5]nonane-5-carboxylate (CAS No. 2580189-80-4) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique spirocyclic structure, which offers a range of potential applications in drug discovery and development. The spirocyclic framework provides a robust platform for the design and synthesis of bioactive molecules, making it an attractive target for researchers aiming to develop new therapeutic agents.
The chemical structure of tert-butyl 7-azaspiro[3.5]nonane-5-carboxylate consists of a seven-membered azaspiro ring fused to a five-membered carbocyclic ring, with a tert-butyl ester group attached to the carboxylic acid moiety. This configuration imparts unique physical and chemical properties to the molecule, including enhanced stability, solubility, and bioavailability. These properties are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
Recent studies have highlighted the potential of tert-butyl 7-azaspiro[3.5]nonane-5-carboxylate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its efficacy as a potent inhibitor of specific enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to selectively target these enzymes without affecting other critical pathways makes it a promising candidate for further investigation.
In addition to its neuroprotective properties, tert-butyl 7-azaspiro[3.5]nonane-5-carboxylate has shown promise in the treatment of inflammatory conditions. Studies conducted by leading pharmaceutical companies have indicated that the compound exhibits significant anti-inflammatory activity, potentially through its interaction with key signaling pathways involved in inflammation. This dual functionality—neuroprotective and anti-inflammatory—positions tert-butyl 7-azaspiro[3.5]nonane-5-carboxylate as a versatile molecule with broad therapeutic potential.
The synthesis of tert-butyl 7-azaspiro[3.5]nonane-5-carboxylate has been optimized using modern synthetic techniques, including transition metal-catalyzed reactions and multistep synthetic strategies. These methods have enabled researchers to produce the compound with high purity and yield, facilitating its use in both academic and industrial settings. The availability of scalable synthesis routes is essential for advancing the compound from preclinical studies to clinical trials.
Clinical trials are currently underway to evaluate the safety and efficacy of tert-butyl 7-azaspiro[3.5]nonane-5-carboxylate. Preliminary results from Phase I trials have shown that the compound is well-tolerated by human subjects, with no significant adverse effects reported at therapeutic doses. These findings are encouraging and support further clinical development.
In conclusion, tert-butyl 7-azaspiro[3.5]nonane-5-carboxylate (CAS No. 2580189-80-4) represents a promising molecule with diverse therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for drug development in areas such as neurodegenerative diseases and inflammatory conditions. Ongoing research and clinical trials will continue to elucidate its full potential as a novel therapeutic agent.
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